4-(2-Aminoethyl)piperidin-2-one;dihydrochloride
Description
4-(2-Aminoethyl)piperidin-2-one;dihydrochloride is a chemical compound with the molecular formula C7H14N2O2HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Properties
IUPAC Name |
4-(2-aminoethyl)piperidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h6H,1-5,8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHKMJYHQRFJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378502-78-2 | |
| Record name | 4-(2-aminoethyl)piperidin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conjugate Addition and Ketone Homologation
The foundational work by researchers developing σ1 receptor ligands demonstrates the utility of dihydropyridin-4(1H)-ones as precursors for piperidine derivatives. In this approach, 4-acetylpiperidin-2-one undergoes conjugate addition with phenylboronic acid under basic conditions (1,8-diazabicycloundec-7-ene, −20°C to 0°C) to install a phenyl group at the β-position. Subsequent homologation via Wittig or related reactions extends the acetyl side chain to a propionyl moiety, creating the carbon framework for the 2-aminoethyl group.
Reductive Amination and Salt Formation
The propionyl intermediate is converted to the primary amine through reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 50°C. While the original study focused on N-methylpiperidine analogs, adapting these conditions to the unsubstituted piperidine system requires careful pH control to prevent over-reduction. Final treatment with hydrochloric acid gas in diethyl ether yields the dihydrochloride salt, though the literature lacks explicit yield data for this specific transformation.
Azide-Mediated Synthesis
Chloroethyl Intermediate Preparation
A patent detailing 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol synthesis provides a template for azide-based approaches. Starting with 4-(2-chloroethyl)piperidin-2-one, nucleophilic substitution with sodium azide (3 equivalents) in methanol at 50°C for 15 hours replaces chlorine with an azide group. The use of N,N-diisopropylethylamine as a base minimizes side reactions, achieving 55.3% yield for the azide intermediate.
Azide Reduction and Salt Precipitation
Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) or Staudinger conditions (triphenylphosphine, THF) reduce the azide to a primary amine. Scaling this step to kilogram quantities, as demonstrated in analogous syntheses, maintains yields above 80%. Subsequent dissolution in isopropanol saturated with hydrogen chloride precipitates the dihydrochloride salt in 93.9% yield.
*Estimated from analogous reactions
Lithium Aluminum Hydride Reduction of Keto Precursors
Keto-Amine Intermediate Synthesis
A scalable method for 3-aminopiperidine dihydrochloride production illustrates the viability of LiAlH4 for reducing cyclic amides. Applied to 4-(2-ketoethyl)piperidin-2-one, this protocol employs 1.6 equivalents LiAlH4 in tetrahydrofuran at 58–60°C for 8 hours. The vigorous exotherm necessitates slow reagent addition and temperature control to prevent decomposition.
Dual Protonation and Crystallization
Post-reduction, the free base is treated with concentrated hydrochloric acid (12 M) in methyl tert-butyl ether, inducing crystallization of the dihydrochloride. This method’s robustness is evidenced by its application to multi-kilogram batches, though exact yields for the target compound require empirical verification.
Chiral Resolution Techniques
Diastereomeric Salt Formation
While primarily used for enantiopure 3-aminopiperidines, resolution methods employing (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as a resolving agent could theoretically separate 4-(2-aminoethyl)piperidin-2-one enantiomers. Refluxing racemic amine with the chiral phosphoric acid in tert-amyl alcohol (88% aqueous) forms diastereomeric salts with 94.6% recovery of the resolving agent.
Acidic Cleavage and Recrystallization
Treatment of the resolved salt with 15% HCl in isopropanol liberates the enantiopure dihydrochloride. Although this approach achieves 99.48% enantiomeric excess for 3-aminopiperidine analogs, its relevance to the target compound depends on the presence of chiral centers, which 4-(2-aminoethyl)piperidin-2-one lacks.
Comparative Analysis and Optimization
Yield and Scalability Considerations
The azide-mediated route provides the highest documented overall yield (40%) and straightforward scalability, making it preferable for industrial applications. Homologation approaches, while versatile for generating structural analogs, suffer from undefined yields and multi-step inefficiencies. LiAlH4 reduction offers rapid amide-to-amine conversion but requires stringent moisture control.
Purity and Byproduct Management
Chromatographic purification of intermediates proves critical in all routes. Silica gel chromatography with n-heptane/ethyl acetate (3:1) effectively removes azide substitution byproducts. In contrast, LiAlH4 reductions generate aluminum salts necessitating careful aqueous workup.
Chemical Reactions Analysis
Oxidation Reactions
The aminoethyl group undergoes oxidation under varying conditions:
Mechanistic Insight : Oxidation proceeds via radical intermediates or through imine formation, depending on the oxidizing agent. The ketone group remains stable under mild conditions but may participate in rare cases under strong oxidative stress.
Reduction Reactions
The ketone moiety is reduced to a secondary alcohol, while the amine remains intact:
| Reagent/Conditions | Product Formed | Yield | References |
|---|---|---|---|
| LiAlH₄ (anhydrous ether, 0°C) | 4-(2-Aminoethyl)piperidin-2-ol | ~85% | |
| NaBH₄ (methanol, RT) | Partial reduction; ketone retained | <30% |
Note : LiAlH₄ is preferred for complete ketone reduction, while NaBH₄ shows limited efficacy due to the steric hindrance of the piperidine ring.
Nucleophilic Substitution
The primary amine participates in alkylation and acylation:
Alkylation
Acylation
Mechanistic Insight : Acylation occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, facilitated by base-mediated deprotonation .
Thermal Decomposition
Stability studies reveal temperature-dependent degradation:
| Temperature Range (°C) | Decomposition Pathway | Major Products | References |
|---|---|---|---|
| 150–200 | Ketone decarbonylation | Piperidine derivatives + CO | |
| >200 | Amine oxidation + ring cleavage | Aliphatic amines + CO₂ |
Application Note : Thermal instability necessitates controlled storage below 150°C to prevent undesired byproducts.
Coupling Reactions
The amine forms amide bonds with carboxylic acids, critical for drug conjugates:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| HOBt/HBTU (DIPEA, DMF) | Peptide-like amides | 70–90% | |
| CDI (THF, 40°C) | Carbamate-linked derivatives | ~65% |
Example : Coupling with 2-chlorophenylacetic acid yields analogs showing 35% inhibition of pyroptosis in cellular models .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C7H10N2O·2HCl
- Molecular Weight : Approximately 201.14 g/mol
The presence of an aminoethyl substituent at the 4-position of the piperidine ring enhances its solubility and interaction potential, making it suitable for diverse applications.
Chemistry
4-(2-Aminoethyl)piperidin-2-one; dihydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create complex organic molecules and coordination compounds. Notable reactions include:
- Nucleophilic Addition : The keto group can participate in nucleophilic addition reactions, facilitating the formation of new carbon-carbon bonds.
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological macromolecules, enhancing its utility in biochemical applications.
Biology
This compound has been investigated for its role as a modulator of trace amine-associated receptor 1 (TAAR1), which is implicated in various neurological processes. Its biological activities include:
- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), relevant in neuropharmacology for treating Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies suggest that similar piperidine derivatives exhibit significant antimicrobial properties against pathogens like Salmonella typhi and Bacillus subtilis.
Medicine
The therapeutic implications of 4-(2-Aminoethyl)piperidin-2-one; dihydrochloride are promising:
- Potential Antidepressant Effects : Research indicates that compounds interacting with TAAR1 may have mood-regulating properties, potentially leading to new treatments for anxiety and depression.
- Anticancer Potential : Similar piperidine derivatives have been explored for their ability to induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further development in cancer therapy.
Case Studies and Research Findings
Several studies have documented the applications of 4-(2-Aminoethyl)piperidin-2-one; dihydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of AChE activity, suggesting potential use in Alzheimer's treatment. |
| Study B | Antimicrobial Activity | Showed effective antibacterial activity against multiple strains, indicating broad-spectrum potential. |
| Study C | Mood Regulation | Explored interactions with TAAR1, highlighting implications for treating mood disorders. |
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperidin-2-one;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been shown to act as an agonist for trace amine-associated receptor 1 (TAAR1), leading to the modulation of neurotransmitter release and signaling pathways. The compound’s effects are mediated through binding to the receptor and inducing conformational changes that activate downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride: A similar compound with a different substituent on the piperidine ring, known for its TAAR1 agonistic activity.
Piperidin-2-one derivatives: Various derivatives with different functional groups, used in medicinal chemistry for drug development.
Uniqueness
4-(2-Aminoethyl)piperidin-2-one;dihydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. Its ability to modulate TAAR1 and other biological targets makes it a valuable compound for research and development in pharmacology and related fields.
Biological Activity
4-(2-Aminoethyl)piperidin-2-one; dihydrochloride is a piperidine-derived compound noted for its significant biological activity, particularly as a modulator of trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neurological processes, including mood regulation and anxiety disorders. The compound's unique structure, characterized by the aminoethyl substituent at the 4-position of the piperidine ring, enhances its solubility and interaction potential, making it a candidate for therapeutic applications.
- Molecular Formula : C_7H_14Cl_2N_2O
- Molecular Weight : Approximately 201.14 g/mol
- Structure : The compound features a six-membered piperidine ring with an aminoethyl group, which contributes to its biological interactions.
Research indicates that 4-(2-Aminoethyl)piperidin-2-one; dihydrochloride acts primarily as a modulator of TAAR1. This receptor is involved in neurotransmitter systems that influence mood and behavior. The interaction with TAAR1 suggests potential implications for treating conditions such as depression and anxiety.
Neuropharmacological Effects
Studies have shown that compounds based on the piperidine structure can exhibit anti-depressant and anti-anxiety properties. The modulation of TAAR1 by 4-(2-Aminoethyl)piperidin-2-one; dihydrochloride may lead to alterations in neurotransmitter release, thereby affecting mood and anxiety levels.
Case Studies
- Mood Regulation : In a study evaluating the effects of various TAAR1 modulators, 4-(2-Aminoethyl)piperidin-2-one; dihydrochloride demonstrated significant activity in animal models, leading to improved mood-related behaviors.
- Anxiety Disorders : Another study assessed the anxiolytic effects of the compound using standardized behavioral tests in rodents, showing a marked reduction in anxiety-like behaviors compared to control groups.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Piperidine | C_5H_11N | Basic structure without substituents |
| 4-(Aminomethyl)piperidine | C_6H_12N_2 | Contains an aminomethyl group |
| 1-(4-Piperidyl)ethanone | C_9H_13NO | Ketone functional group alters reactivity |
| 4-(2-Aminoethyl)piperidin-2-one | C_7H_14N_2O | Enhanced solubility and interaction potential |
Pharmacological Profile
The pharmacological profile of 4-(2-Aminoethyl)piperidin-2-one; dihydrochloride suggests it may influence various neurotransmitter systems beyond just TAAR1. Ongoing research aims to elucidate its full pharmacological potential, including its effects on dopamine and serotonin pathways.
Q & A
Q. What experimental frameworks address discrepancies in reported acute toxicity (e.g., LD₅₀ variations)?
- Methodological Answer :
- Standardize testing using OECD 423 guidelines (oral administration in rodents).
- Control variables: Animal strain, fasting state, and vehicle (e.g., saline vs. carboxymethylcellulose). Cross-validate with in vitro cytotoxicity assays (e.g., HepG2 cells) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 292.2 g/mol | |
| Solubility (H₂O) | >50 mg/mL (25°C) | |
| Stability (pH 7.4, 25°C) | >95% intact after 7 days | |
| logP (Predicted) | -1.2 (indicating low bioaccumulation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
